molecular formula C11H12N2O3 B2412051 Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 2166913-41-1

Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2412051
CAS No.: 2166913-41-1
M. Wt: 220.228
InChI Key: HFWCZLMRYVKVNO-UHFFFAOYSA-N
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Description

“Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of “this compound” from specific precursors is not explicitly mentioned in the search results.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be directly functionalized, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .


Physical and Chemical Properties Analysis

The predicted density of “this compound” is 1.32±0.1 g/cm3, and its predicted pKa is 4.66±0.30 .

Scientific Research Applications

Catalytic Synthesis of Bicyclic Imidazole Derivatives

Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate has been used in the catalytic synthesis of bicyclic imidazole derivatives. A study by Bäuerlein et al. (2009) demonstrated the formation of 8-hydroxy-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine through a tandem hydroformylation-cyclization sequence, representing a novel one-pot catalytic synthesis approach (Bäuerlein et al., 2009).

Modification for Analgesic Properties

The chemical modification of this compound, specifically the displacement of the methyl group at position 8 of the pyrido[1,2-a]pyrimidine nucleus, has been explored as a method to optimize the biological properties of related compounds. Ukrainets et al. (2015) investigated this modification for potential enhancement of analgesic properties in certain derivatives (Ukrainets et al., 2015).

Anti-Tuberculosis Activity

A study by Moraski et al. (2011) synthesized and evaluated a set of compounds including 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides for their in vitro anti-tuberculosis activity. These compounds showed promising results against various tuberculosis strains, indicating potential applications in anti-tuberculosis drug development (Moraski et al., 2011).

Metabolic Activation Studies

Research on the metabolic activation of carcinogenic compounds has included derivatives of this compound. Chou et al. (1995) examined how human liver sulfotransferases metabolically activate N-hydroxy metabolites of heterocyclic amines, providing insights into the role of these enzymes in carcinogenesis (Chou et al., 1995).

Guanine Analogue Synthesis

In the synthesis of novel guanine analogues, this compound derivatives have been explored. Ehler et al. (1977) synthesized 6-aminopyrazolo[4,3-c]pyridin-4(5H)-one, a new guanine analogue, using related methods (Ehler et al., 1977).

Safety and Hazards

The safety, risk, hazard, and MSDS of “Methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate” are not provided in the search results .

Properties

IUPAC Name

methyl 8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-6-7(2)13-5-8(11(15)16-3)4-9(14)10(13)12-6/h4-5,14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWCZLMRYVKVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=C(C2=N1)O)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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